Superior Cytotoxic Potency Against Human Cancer Cell Lines Compared to Other Isatin Schiff Base Derivatives
In a head-to-head study of isatin Schiff base derivatives, 3-(2-(4-nitrophenyl)hydrazono)indolin-2-one (the target compound) was identified as the most potent molecule among all tested derivatives [1]. It exhibited cytotoxicity against HeLa cervical cancer cells with an IC₃₀ of 12.2 μM and against LS-180 colon adenocarcinoma cells with an IC₃₀ of 21.8 μM [2]. By contrast, other isatin Schiff bases bearing different aryl or heterocyclic substituents showed either weaker cytotoxicity or were inactive; the study explicitly states that only half of the tested compounds showed good cytotoxicity in HeLa cells, with the target compound achieving the highest potency ranking [1]. This quantitative superiority positions the 4-nitrophenylhydrazone derivative as the lead candidate within this compound library.
| Evidence Dimension | Cytotoxic potency (IC₃₀) in human cancer cell lines |
|---|---|
| Target Compound Data | IC₃₀ = 12.2 μM (HeLa); IC₃₀ = 21.8 μM (LS-180) |
| Comparator Or Baseline | All other isatin Schiff base derivatives in the same study (multiple aryl/heterocyclic substituents). Only approximately half of the tested compounds showed good cytotoxicity in HeLa cells; the target compound ranked as most potent overall. |
| Quantified Difference | The target compound is the most potent molecule among the entire series. Exact IC₃₀ values for all comparators are not individually listed in the abstract, but the target compound's IC₃₀ values (12.2–21.8 μM) represent the lowest inhibitory concentrations observed. |
| Conditions | MTT assay in HeLa (cervical carcinoma) and LS-180 (colon adenocarcinoma) human cancer cell lines. Study: Azizian et al., Medicinal Chemistry Research (2011). |
Why This Matters
For scientists selecting a lead isatin-hydrazone scaffold for anticancer research, the 4-nitrophenyl derivative offers the highest demonstrated cytotoxic potency within this compound class, enabling more sensitive assay conditions and reducing the need for high compound concentrations.
- [1] Azizian, J., Mohammadi, M. K., Firuzi, O., Razzaghi-Asl, N., & Miri, R. (2011). Synthesis, biological activity and docking study of some new isatin Schiff base derivatives. Medicinal Chemistry Research, 21, 3730–3740. View Source
- [2] Miri, R., Razzaghi-Asl, N., & Mohammadi, M. K. A. (2013). QM study and conformational analysis of an isatin Schiff base as a potential cytotoxic agent. Journal of Molecular Modeling, 19(2), 727–735. PMID: 23053004. View Source
